Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Medicinal Chemistry Kinase Inhibitor Design Drug-likeness Optimization

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- (CAS 934290-83-2) is a 3-cyano-7-azaindole benzoic acid derivative with molecular formula C15H9N3O2 and molecular weight 263.25 g/mol. The compound belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) chemical class, a privileged scaffold in kinase inhibitor design.

Molecular Formula C15H9N3O2
Molecular Weight 263.25 g/mol
Cat. No. B12620291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
Molecular FormulaC15H9N3O2
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2C#N)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H9N3O2/c16-8-11-9-18(14-13(11)2-1-7-17-14)12-5-3-10(4-6-12)15(19)20/h1-7,9H,(H,19,20)
InChIKeyDSDPEJBAIYRHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-: Compound Class & Procurement Baseline


Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- (CAS 934290-83-2) is a 3-cyano-7-azaindole benzoic acid derivative with molecular formula C15H9N3O2 and molecular weight 263.25 g/mol . The compound belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) chemical class, a privileged scaffold in kinase inhibitor design [1]. It is explicitly disclosed in patent EP1932833 A1 (Kissei Pharmaceutical) as a nitrogenous heterocyclic compound , and its core scaffold falls within the generic Markush structure of Merck Patent GmbH's 3-cyanoaryl-1H-pyrrolo[2,3-b]pyridine derivatives claimed as TBK1 and IKKε dual inhibitors in US9102675 / WO2014032481 [2].

Why Generic Substitution Fails for Benzoic Acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-


The 1H-pyrrolo[2,3-b]pyridine scaffold alone is insufficient to confer target-specific kinase inhibition; the substitution pattern at positions 1, 3, and 5 of the azaindole core dictates both potency and selectivity profile [1]. The 3-cyano substituent on the title compound is specifically identified in the Merck patent family as a critical pharmacophoric element for TBK1/IKKε dual inhibition, forming key hinge-region hydrogen bond interactions [1]. Removing this cyano group (as in the unsubstituted 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic acid analog) is predicted to abrogate TBK1/IKKε binding affinity based on the SAR logic disclosed in the patent [1]. Conversely, adding halogen substituents (e.g., the 5-chloro analog CAS 934290-91-2 or 6-chloro analog CAS 934610-55-6) alters molecular weight, lipophilicity, and potentially kinase selectivity . The free carboxylic acid functionality further differentiates this compound from its ethyl ester prodrug form, enabling direct conjugation strategies or salt formation that are inaccessible with ester analogs .

Quantitative Differentiation Evidence: Benzoic Acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- vs. Closest Analogs


Molecular Weight Advantage vs. 5-Chloro and 6-Chloro Analogs for Permeability-Sensitive Applications

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has a molecular weight of 263.25 g/mol, which is 34.4 g/mol lower than the 5-chloro analog (CAS 934290-91-2, MW 297.70) and equally lower than the 6-chloro analog (CAS 934610-55-6, MW 297.70) . This 11.6% molecular weight reduction places the title compound below the commonly cited 300 Da threshold for favorable passive permeability, while both chloro analogs exceed this threshold [1]. For procurement decisions in fragment-based drug discovery or lead optimization programs where minimal molecular weight is prioritized, this compound offers a quantifiable advantage over its halogenated analogs.

Medicinal Chemistry Kinase Inhibitor Design Drug-likeness Optimization

Free Carboxylic Acid vs. Ethyl Ester: Conjugation-Ready Functionality for Bioconjugation and SAR Expansion

The title compound bears a free carboxylic acid at the para-position of the phenyl ring, in contrast to its ethyl ester analog (CAS not independently assigned but commercially available as 'Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester') . The free acid can be directly activated (e.g., via HATU/EDC coupling) for amide bond formation with amine-containing linkers, payloads, or solid supports without a deprotection step [1]. The ethyl ester requires saponification (typically LiOH or NaOH in aqueous THF/MeOH) prior to conjugation, adding one synthetic step and potentially introducing impurities or yield losses of 5–20% depending on substrate stability [1]. For procurement in PROTAC linker attachment or affinity chromatography resin preparation, the free acid eliminates a deprotection step and reduces the risk of ester hydrolysis side reactions with sensitive payloads.

Chemical Biology PROTAC Design Bioconjugation

Absence of Halogen Substituents: Differentiated CYP450 Metabolic Liability Profile vs. 5-Chloro Analog (Class-Level Inference)

The title compound contains no halogen substituents on the pyrrolo[2,3-b]pyridine core. The 5-chloro analog (CAS 934290-91-2) bears a chlorine atom at position 5 of the azaindole ring . Halogenated aromatic compounds, particularly chloroaromatics, are established substrates for CYP450-mediated oxidative metabolism, which can generate reactive metabolites via arene oxide intermediates [1]. While direct comparative metabolite identification data for these two compounds is not available in the public domain, the structural absence of the chlorine atom in the title compound eliminates this metabolic liability pathway. For in vivo pharmacology studies, particularly those requiring repeated dosing or assessment of metabolite-driven toxicity, the non-halogenated scaffold may offer a cleaner metabolic profile [1]. Note: This is a class-level inference based on established medicinal chemistry principles; direct experimental confirmation via microsomal stability assays comparing both compounds is recommended.

Drug Metabolism CYP450 Inhibition Toxicology

Patent-Disclosed Kinase Target Engagement: TBK1/IKKε Dual Inhibition Specificity Conferred by the 3-Cyano Pharmacophore

The Merck patent US9102675 explicitly claims compounds of formula (I) bearing a 3-cyano substituent on the 1H-pyrrolo[2,3-b]pyridine core as inhibitors of TBK1 and IKKε, with the cyano group identified as essential for kinase hinge-region binding [1]. The unsubstituted analog (lacking the 3-cyano group) is not claimed as a TBK1/IKKε inhibitor in the same patent family. While individual IC50 values for the title compound are not publicly disclosed, the patent establishes a clear structure-activity relationship where the 3-cyano group is necessary for target engagement [1]. The benzoic acid moiety at the N1-phenyl position is consistent with the allowed R2 substituents in the generic formula [1]. For researchers investigating TBK1/IKKε-mediated signaling in innate immunity or oncology, this compound provides the core pharmacophore required for dual kinase engagement, whereas the des-cyano analog is predicted to be inactive against these targets.

Kinase Inhibition TBK1 IKKε Immuno-Oncology

Recommended Application Scenarios for Benzoic Acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- Based on Differentiation Evidence


Fragment-Based Lead Optimization for TBK1/IKKε Dual Inhibition Programs

The compound's low molecular weight (263.25 Da) and the presence of the essential 3-cyano pharmacophore for TBK1/IKKε hinge binding make it suitable as a core fragment for structure-based lead optimization [1]. Its molecular weight advantage over halogenated analogs (11.6% lower than the 5-chloro and 6-chloro derivatives) positions it favorably for fragment growth strategies where added substituents will increase MW toward the 300–500 Da range . The free carboxylic acid provides a vector for introducing solubilizing groups or linker attachments without requiring ester deprotection .

PROTAC Linker Attachment and Chemical Biology Probe Synthesis

The para-benzoic acid moiety is directly amenable to amide coupling with amine-terminated PEG linkers or alkyl chains commonly used in PROTAC (Proteolysis Targeting Chimera) design [1]. Compared to the ethyl ester analog, the free acid eliminates the saponification step, saving 2–24 hours of synthetic time and avoiding 5–20% yield loss associated with ester hydrolysis of base-sensitive substrates . This makes the title compound the preferred procurement choice for laboratories constructing targeted protein degradation probes derived from the 3-cyano-7-azaindole scaffold.

Kinase Selectivity Profiling Reference Compound for Non-Halogenated 7-Azaindole Scaffolds

As a non-halogenated member of the 3-cyano-1H-pyrrolo[2,3-b]pyridine class, this compound can serve as a baseline reference for assessing the contribution of halogen substituents (Cl, Br) to kinase selectivity profiles [1]. The absence of the chlorine atom that is present in the 5-chloro and 6-chloro analogs eliminates potential halogen-bonding interactions with kinase back pockets that may broaden target engagement . Comparative kinome profiling (e.g., at 1 μM using commercial panels such as Eurofins KinaseProfiler or DiscoverX KINOMEscan) using this compound alongside its chlorinated analogs can deconvolute the selectivity contribution of the halogen substituent versus the core scaffold .

In Vitro ADME Studies Requiring Minimal Metabolic Activation Confounders

For hepatic microsomal stability or hepatocyte incubation studies where metabolite identification is critical, the absence of aromatic chlorine substituents reduces the potential for CYP450-mediated oxidative dehalogenation and reactive metabolite formation [1]. This is particularly relevant when the study objective is to assess intrinsic clearance of the core 7-azaindole scaffold without interference from halogen-specific metabolic pathways . The lower molecular weight and higher fractional polarity of the free acid (vs. chloro analogs) may also result in differentiated solubility and protein binding profiles, which should be confirmed experimentally .

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